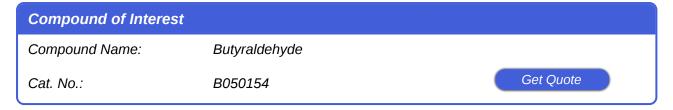


# Spectroscopic Analysis of Butyraldehyde: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **butyraldehyde**, a key aliphatic aldehyde. The document focuses on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting quantitative data in a structured format, detailing experimental protocols, and illustrating the logical relationships of these analytical techniques. This information is critical for the identification, characterization, and quality control of **butyraldehyde** in various scientific and industrial applications, including drug development.

## Spectroscopic Data of Butyraldehyde

The following tables summarize the key spectroscopic data for **butyraldehyde**, providing a clear and concise reference for its characteristic spectral features.

### **Infrared (IR) Spectroscopy Data**



Wavenumber (cm⁻¹)	Functional Group & Vibrational Mode	Expected Intensity
~2975 - 2845	C-H (Alkyl) Stretch	Strong
~2880 - 2650	C-H (Aldehyde) Stretch	Medium, often appears as a shoulder[1][2]
~1740 - 1720	C=O (Carbonyl) Stretch	Strong, characteristic for aliphatic aldehydes[1][2][3][4]
~1435 - 1215	C-H (Alkyl) Bend	Multiple absorptions, not highly characteristic[2]

Table 1: Summary of key infrared absorption bands for **butyraldehyde**.

# <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.0 ppm

Chemical Shift (δ, ppm)	Assignment (Proton)	Multiplicity	Integration
~9.76	СНО	Triplet	1H
~2.37	CH2-CHO	Triplet of doublets	2H
~1.64	CH3-CH2	Sextet	2H
~0.97	CH₃	Triplet	ЗН

Table 2: ¹H NMR chemical shifts, multiplicities, and integrations for **butyraldehyde**.[5]

# <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl<sub>3</sub> Reference: Tetramethylsilane (TMS) at 0.0 ppm



Chemical Shift (δ, ppm)	Assignment (Carbon)
~202.8	СНО
~45.8	CH2-CHO
~15.7	CH <sub>3</sub> -CH <sub>2</sub>
~13.7	CH₃

Table 3: 13C NMR chemical shifts for butyraldehyde.[6]

### **Experimental Protocols**

The following are detailed methodologies for acquiring high-quality IR and NMR spectra of a liquid sample such as **butyraldehyde**.

### Infrared (IR) Spectroscopy Protocol (Neat Liquid)

- Sample Preparation: Ensure the **butyraldehyde** sample is pure and free from water or other solvents. No further preparation is needed for a neat liquid sample.[7]
- Instrument Setup:
  - Use a Fourier Transform Infrared (FT-IR) spectrometer.
  - Obtain two clean and dry salt plates (e.g., NaCl or KBr) from a desiccator.[8] If necessary, clean the plates with a small amount of dry acetone and wipe them with a clean, lint-free tissue.[7][8]
- Spectrum Acquisition:
  - Place a single drop of butyraldehyde onto the center of one salt plate using a Pasteur pipette.[7][8]
  - Carefully place the second salt plate on top, creating a thin, uniform liquid film between the plates.[8]
  - Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer.[7][8]



- Acquire a background spectrum of the empty instrument.
- Acquire the sample spectrum.
- · Data Processing and Cleaning:
  - After obtaining the spectrum, remove the salt plates from the instrument.
  - Separate the plates and clean them thoroughly with dry acetone, then dry them with a clean Kimwipe.[7]
  - Return the clean, dry plates to the desiccator. [7][8]
  - Process the acquired spectrum using the instrument's software, which may include baseline correction.

# Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation:
  - Accurately weigh approximately 5-20 mg of pure butyraldehyde for a <sup>1</sup>H NMR spectrum or 20-50 mg for a <sup>13</sup>C NMR spectrum.
  - Choose a suitable deuterated solvent, with deuterated chloroform (CDCl₃) being a common choice for nonpolar organic compounds.[9][10][11]
  - Dissolve the sample in approximately 0.6-0.75 mL of the deuterated solvent in a clean, dry vial.[9][11] Gentle vortexing or sonication can aid dissolution.[9]
  - If an internal standard is not already present in the solvent, a small amount of tetramethylsilane (TMS) can be added as a reference.
- Transfer to NMR Tube:
  - Using a pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube to a height of about 4.0 to 5.0 cm.[9]



- Wipe the outside of the NMR tube with a lint-free tissue and a suitable solvent (e.g., ethanol) to remove any fingerprints or dust.[9]
- Cap the NMR tube securely.[9]
- Spectrum Acquisition:
  - Insert the NMR tube into the spinner turbine, ensuring it is set to the correct depth using a depth gauge.
  - Insert the sample into the NMR spectrometer.
  - The instrument will then perform the following steps:
    - Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[9]
    - Shimming: The magnetic field homogeneity will be optimized to achieve high resolution and sharp peaks.[9]
    - Tuning: The probe will be tuned to the specific nucleus being observed (¹H or ¹³C).[9]
  - Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and begin the experiment.
- Data Processing:
  - After data acquisition, the raw data (Free Induction Decay or FID) is processed.
  - This involves Fourier transformation, phase correction, baseline correction, and integration
    of the peaks to obtain the final NMR spectrum.[9]

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using IR and NMR spectroscopy to determine the structure of **butyraldehyde**.



### Spectroscopic Techniques Nuclear Magnetic Resonance (NMR) Infrared (IR) Spectroscopy (1H and 13C) Identifies Determines Information Obtained **Functional Groups Present** Chemical Environment of Nuclei (e.g., C=O, C-H) (Protons and Carbons) Contributes to Confirms Connectivity Structural Elucidation Butyraldehyde Structure CH<sub>3</sub>CH<sub>2</sub>CH<sub>2</sub>CHO

#### Spectroscopic Analysis Workflow for Butyraldehyde

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